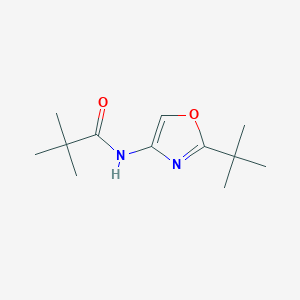

N-(2-(tert-Butyl)oxazol-4-yl)pivalamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-tert-butyl-1,3-oxazol-4-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O2/c1-11(2,3)9(15)13-8-7-16-10(14-8)12(4,5)6/h7H,1-6H3,(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQTLDZBGFVPMMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=CO1)NC(=O)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for N 2 Tert Butyl Oxazol 4 Yl Pivalamide

Retrosynthetic Analysis and Key Disconnections

A logical retrosynthetic analysis of the target molecule, N-(2-(tert-Butyl)oxazol-4-yl)pivalamide, suggests several key disconnections. The most apparent disconnection is the amide bond, leading back to 2-(tert-Butyl)oxazol-4-amine and pivaloyl chloride. This approach simplifies the synthesis to the formation of the key 4-aminooxazole intermediate.

A second disconnection strategy targets the oxazole (B20620) ring itself. This involves breaking the C-O and C-N bonds of the heterocycle, leading to acyclic precursors. A plausible precursor would be an α-acylamino ketone. Specifically, this would involve a pivalamide (B147659) derivative of an aminoketone, which can then undergo cyclodehydration to form the desired oxazole ring.

A third disconnection could involve the C2-tert-butyl bond, suggesting a late-stage introduction of this bulky group onto a pre-formed oxazole ring. However, given the electrophilic nature of the C2 position of oxazoles, this approach might be less efficient than incorporating the tert-butyl group from the outset.

Based on the availability of starting materials and the robustness of known reactions, the first two disconnection strategies appear most promising. The synthesis of the key intermediate, 2-(tert-Butyl)oxazol-4-amine or a related derivative like 2-(tert-Butyl)oxazole-4-carboxylic acid, becomes the central focus of the synthetic planning.

Classical and Modern Approaches for Oxazole Ring Formation

The construction of the oxazole core is a pivotal step in the synthesis of this compound. Both classical cyclocondensation reactions and modern multicomponent strategies offer viable pathways to this heterocyclic system.

Cyclocondensation Reactions in Oxazole Synthesis

Cyclocondensation reactions are a cornerstone of oxazole synthesis, typically involving the reaction of an α-functionalized ketone with an amide or a related nitrogen-containing species.

One of the most well-established methods is the Robinson-Gabriel synthesis , which involves the cyclodehydration of α-acylamino ketones. In the context of the target molecule, this would entail the synthesis of an N-(1-(tert-butyl)-2-oxopropyl)pivalamide precursor. However, the synthesis of this specific precursor can be challenging.

A more direct approach involves the reaction of an α-haloketone with a primary amide. For the synthesis of a 2-tert-butyl substituted oxazole, pivalamide could be reacted with an appropriate α-haloketone. The reaction proceeds via initial N-alkylation of the amide followed by intramolecular cyclization and dehydration.

Another relevant classical method is the Fischer oxazole synthesis , which utilizes cyanohydrins and aldehydes. While versatile, this method is generally more suited for the synthesis of 2,5-disubstituted oxazoles and might require significant adaptation for the desired 2,4-substitution pattern.

| Cyclocondensation Method | Key Reactants | Applicability to Target Synthesis |

| Robinson-Gabriel Synthesis | α-Acylamino ketone | Feasible, but precursor synthesis may be complex. |

| Reaction of α-haloketone and amide | α-Haloketone, Pivalamide | A direct and potentially efficient route. |

| Fischer Oxazole Synthesis | Cyanohydrin, Aldehyde | Less direct for the required substitution pattern. |

Multicomponent Reactions Leading to the Oxazole Core

Modern synthetic chemistry has seen a rise in the use of multicomponent reactions (MCRs) for the efficient construction of complex molecules in a single step. Several MCRs have been developed for the synthesis of substituted oxazoles.

The van Leusen oxazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. nih.gov This reaction typically involves the condensation of TosMIC with an aldehyde to form a 5-substituted oxazole. To adapt this for the target molecule, a more complex variant would be required, potentially involving a ketone and a source of the 2-tert-butyl group.

Other isocyanide-based MCRs have also been reported to yield highly substituted oxazoles. These reactions often involve the combination of an isocyanide, a carboxylic acid, and an aldehyde or ketone. The high degree of convergence makes these methods attractive for rapid library synthesis and route optimization.

Strategic Incorporation of the tert-Butyl Moiety

The presence of two sterically demanding tert-butyl groups in this compound requires careful strategic planning for their introduction.

Precursor Synthesis Involving tert-Butyl Groups

The most straightforward approach is to utilize starting materials that already contain the tert-butyl groups. Pivaloyl chloride, the precursor for the pivalamide group, is commercially available and readily synthesized from pivalic acid using reagents like thionyl chloride or oxalyl chloride. beilstein-journals.orggoogle.com

For the tert-butyl group at the C2 position of the oxazole, pivalic acid or its derivatives can be used as starting materials in various cyclization strategies. For instance, the reaction of pivalamide with an appropriate α-functionalized ketone would directly install the 2-tert-butyl group.

An alternative and highly effective strategy involves the synthesis of 2-(tert-Butyl)oxazole-4-carboxylic acid as a key intermediate. This compound has been reported and is available from commercial suppliers, indicating a known synthetic pathway. achemblock.comchemicalbook.com The synthesis of this intermediate likely involves the cyclocondensation of a pivalic acid derivative with a three-carbon building block that provides the C4 and C5 atoms of the oxazole ring with the desired carboxylic acid functionality at C4.

Once 2-(tert-Butyl)oxazole-4-carboxylic acid is obtained, it can be converted to the corresponding amine via standard methods such as the Curtius, Hofmann, or Schmidt rearrangement. The resulting 2-(tert-Butyl)oxazol-4-amine can then be acylated with pivaloyl chloride to yield the final product.

| Precursor | Synthetic Utility |

| Pivaloyl Chloride | Readily available for the introduction of the N-pivaloyl group. beilstein-journals.orggoogle.com |

| Pivalamide | Can be used in cyclocondensation reactions to form the 2-tert-butyl-oxazole ring. |

| 2-(tert-Butyl)oxazole-4-carboxylic acid | A key intermediate that simplifies the final steps of the synthesis. achemblock.comchemicalbook.com |

Stereochemical Control in Reactions Involving the tert-Butyl Group

While the final target molecule, this compound, is achiral, it is important to consider any potential stereochemical implications during the synthesis, especially when dealing with bulky groups like tert-butyl. The steric hindrance of the tert-butyl group can influence the regioselectivity and stereoselectivity of certain reactions.

In the context of oxazole ring formation, the bulky tert-butyl group can direct the cyclization to occur in a specific manner, potentially leading to a higher yield of the desired regioisomer. During the synthesis of precursors, the presence of a tert-butyl group can hinder or facilitate certain reactions at adjacent positions. However, for the specific synthetic routes outlined, where the chirality is not a factor in the final product, the primary concern is the steric hindrance affecting reaction rates and yields rather than stereochemical outcomes. Careful selection of reaction conditions, such as temperature and catalysts, can help to overcome any steric hindrance posed by the tert-butyl groups.

Formation and Manipulation of the Pivalamide Linkage

The introduction of the pivalamide group is a critical step in the synthesis of this compound. This is typically achieved through the acylation of a 4-amino-2-(tert-butyl)oxazole precursor.

Catalytic Systems and Reaction Conditions for Enhanced Synthesis

To improve reaction efficiency, yield, and sustainability, various catalytic systems and advanced reaction conditions have been explored in the synthesis of substituted oxazoles and their derivatives.

Palladium-Catalyzed Cross-Coupling Reactions in Oxazole Functionalization

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of heterocyclic rings, including oxazoles. In the context of this compound synthesis, these methods can be employed to construct the C-N bond of the pivalamide. For example, a 4-halo-2-(tert-butyl)oxazole intermediate can be coupled with pivalamide under palladium catalysis.

A typical catalytic system for such a transformation involves a palladium precursor, such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)), a phosphine ligand like Xantphos, and a base, for instance, sodium carbonate. The ligand plays a critical role in stabilizing the palladium catalyst and facilitating the catalytic cycle.

| Catalyst Component | Example | Role |

| Palladium Precursor | Pd₂(dba)₃ | Active catalyst source |

| Ligand | Xantphos | Stabilizes catalyst, promotes reductive elimination |

| Base | Na₂CO₃ | Activates the amine, neutralizes acid byproduct |

This approach offers a versatile alternative to traditional amidation methods, particularly when the direct acylation of the amino-oxazole is challenging.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a valuable technique to accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netnih.gov The application of microwave energy in the synthesis of this compound can be particularly beneficial for the amidation step.

Role of Specific Reagents and Additives

Triphenylphosphine (PPh₃): Triphenylphosphine is a versatile reagent in organic synthesis and can play a role in the formation of the oxazole ring itself. In certain synthetic routes to oxazoles, triphenylphosphine is used in combination with an oxidizing agent to facilitate the cyclodehydration of a precursor molecule. pharmaffiliates.com For instance, in the synthesis of some oxazole derivatives, polymer-supported triphenylphosphine has been utilized to generate a key iminophosphorane intermediate, which then undergoes cyclization. pharmaffiliates.comgoogle.com

Regioselectivity and Chemoselectivity in this compound Synthesis

Regioselectivity: The control of regioselectivity is paramount, particularly during the functionalization of the oxazole ring. The electronic properties of the 2-(tert-butyl)oxazole system dictate the position of electrophilic or nucleophilic attack. The electron-donating nature of the tert-butyl group at the C2 position influences the electron density distribution within the ring, thereby directing incoming reagents to specific positions. In electrophilic aromatic substitution reactions, the position of substitution is determined by the relative stability of the intermediate carbocations.

Chemoselectivity: Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the synthesis of this compound, achieving high chemoselectivity is crucial, especially if the starting materials or intermediates contain multiple reactive sites. The use of appropriate protecting groups, as discussed earlier, is a primary strategy for ensuring that the desired amidation occurs at the C4-amino group without affecting other functionalities. Furthermore, the choice of reagents and reaction conditions can be tailored to favor one reaction pathway over others. For instance, milder acylating agents or specific catalysts can be used to selectively acylate the more reactive amino group in the presence of less reactive functionalities.

Scalable Synthetic Approaches for this compound Production

The industrial-scale production of this compound necessitates the development of synthetic routes that are not only efficient and high-yielding but also cost-effective, safe, and environmentally sustainable. While specific proprietary, large-scale manufacturing processes are not extensively detailed in public literature, a robust and scalable synthetic strategy can be constructed based on established and optimized methodologies for the synthesis of 2,4-disubstituted oxazoles.

Proposed Scalable Synthetic Pathway

A plausible and scalable pathway begins with readily available starting materials and proceeds through a key oxazole formation step. The retrosynthetic analysis points to 4-amino-2-(tert-butyl)oxazole as the pivotal precursor.

Retrosynthetic Analysis:

This approach focuses on the convergent assembly of the molecule, where the complex oxazole core is synthesized first and then coupled with the pivaloyl group in the final step.

Step 1: Synthesis of the 4-Amino-2-(tert-butyl)oxazole Intermediate

The formation of the 2,4-disubstituted oxazole ring is the most critical part of the synthesis. A scalable approach could adapt the Robinson-Gabriel synthesis or related methods, which involve the cyclization of an α-acylamino ketone. For this specific target, a highly efficient route would involve the reaction between pivalamide and a suitable three-carbon synthon already containing the C4-amine functionality.

A promising method involves the condensation of pivalamide with α-chloro-2-aminoacetonitrile hydrochloride. This method is advantageous for large-scale production due to the relatively low cost of the starting materials.

Reaction Scheme:

Optimization for Scalability:

For this key step, several parameters must be optimized for large-scale production to ensure high yield, purity, and operational efficiency.

| Parameter | Laboratory Scale Condition | Scalable Approach & Optimization | Rationale for Scalability |

| Reactants | Pivalamide, α-Chloro-2-aminoacetonitrile | Use of high-purity, commercially available starting materials. Precise stoichiometric control. | Ensures reproducibility and minimizes side-product formation. |

| Solvent | High-boiling point aprotic solvents (e.g., DMF, Dioxane) | Selection of a solvent with a good balance of reactant solubility, high boiling point for reaction temperature, and ease of recovery (e.g., Toluene, Sulfolane). | Minimizes solvent waste and cost; ensures safe operating temperatures. |

| Catalyst/Promoter | Often requires a dehydrating agent or acid catalyst. | Use of a recyclable solid acid catalyst or a mineral acid (e.g., H₂SO₄) that can be easily neutralized and removed during workup. | Simplifies purification and reduces waste streams. |

| Temperature | Typically elevated temperatures (100-150 °C) | Precise temperature control using jacketed reactors to manage potential exotherms and maintain optimal reaction rate. | Crucial for safety, preventing runaway reactions, and ensuring consistent product quality. |

| Workup/Purification | Column Chromatography | Development of a crystallization-based purification. The crude product is isolated by quenching the reaction mixture in water/base, followed by extraction and crystallization from a suitable solvent system (e.g., Ethyl acetate/Hexane). | Avoids chromatography, which is not economically viable on a large scale. Crystallization provides high purity material efficiently. |

This approach leverages common industrial techniques to create a process that is both robust and economically viable.

Step 2: Acylation to form this compound

The final step is the acylation of the 4-amino-2-(tert-butyl)oxazole intermediate. This is typically a high-yielding and straightforward reaction, making it well-suited for the final stage of a large-scale synthesis. The most common acylating agent for this purpose is pivaloyl chloride.

Reaction Scheme:

Research Findings on Scalable Acylation:

The acylation reaction is generally robust. Key to its scalability is the control of reaction conditions to ensure complete conversion and simplify purification.

| Parameter | Laboratory Scale Condition | Scalable Approach & Optimization | Rationale for Scalability |

| Acylating Agent | Pivaloyl chloride | Pivaloyl chloride is a cost-effective and highly reactive agent suitable for bulk use. Addition is controlled to manage exothermicity. | Readily available and efficient, ensuring high conversion. |

| Base | Organic bases (e.g., Triethylamine, Pyridine) | Use of an inexpensive inorganic base like Potassium Carbonate or an aqueous solution of Sodium Hydroxide in a biphasic system. | Reduces cost and simplifies removal (filtration or phase separation) compared to organic bases. |

| Solvent | Aprotic solvents (e.g., Dichloromethane, THF) | Selection of a solvent from which the product can be directly crystallized or that is easily recovered (e.g., Toluene, Methyl tert-butyl ether). | Facilitates product isolation and minimizes solvent handling and waste. |

| Temperature | 0 °C to Room Temperature | Maintained at low temperatures (0-10 °C) during the addition of pivaloyl chloride to control the exothermic reaction, then allowed to warm to ambient temperature to ensure completion. | Ensures safety and prevents the formation of thermally-induced byproducts. |

| Purification | Column Chromatography | The final product is typically a stable solid and can be isolated in high purity via direct crystallization from the reaction mixture or after a simple aqueous workup. Recrystallization from a suitable solvent (e.g., Isopropanol) can be used for further purification if needed. | Highly efficient for large quantities, yielding a product that meets stringent purity specifications without the need for chromatography. |

By optimizing these two primary stages, a highly efficient, economically viable, and scalable process for the production of this compound can be established. The focus remains on minimizing complex operations, using cost-effective reagents, and designing purification steps that are amenable to large-scale industrial equipment.

Investigation of Reaction Mechanisms and Chemical Transformations of N 2 Tert Butyl Oxazol 4 Yl Pivalamide

Reactivity of the Oxazole (B20620) Ring System

The oxazole ring is an electron-deficient aromatic heterocycle. Its reactivity is characterized by a general resistance to electrophilic attack and a susceptibility to nucleophilic attack, particularly at the C2 position, which can often lead to ring-opening. tandfonline.compharmaguideline.com The presence of two bulky tert-butyl groups and an electron-donating pivalamide (B147659) group significantly modulates these inherent electronic properties.

Electrophilic aromatic substitution on an oxazole ring is generally a challenging transformation. pharmaguideline.comwikipedia.org The ring is considered electron-poor, and reactions such as nitration and sulfonation are often difficult to achieve. youtube.com Substitution, when it does occur, is typically directed to the C5 position. tandfonline.comwikipedia.org The success of such a reaction is highly dependent on the presence of activating, electron-donating groups on the ring. tandfonline.com

In the case of N-(2-(tert-Butyl)oxazol-4-yl)pivalamide, the pivalamide group attached at the C4 position, through its nitrogen atom, can act as an electron-donating group, thereby activating the ring towards electrophilic attack. The most likely position for substitution would be C5. However, the significant steric hindrance from the adjacent tert-butyl group at the C2 position and the pivalamide's own tert-butyl group may impede the approach of an electrophile.

Table 1: Predicted Reactivity for Electrophilic Aromatic Substitution

| Reaction Type | Reagent Example | Predicted Outcome for this compound | Rationale |

| Bromination | N-Bromosuccinimide (NBS) | Potential for substitution at C5, but likely requires forcing conditions. | The pivalamide group provides electronic activation, but steric hindrance from both tert-butyl groups is a significant barrier. slideshare.net |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | Low reactivity expected. | While a common reaction for activated heterocycles, the steric bulk surrounding the C5 position would likely prevent formylation. pharmaguideline.com |

| Nitration | HNO₃/H₂SO₄ | Very unlikely to occur without ring decomposition. | Oxazole rings are generally not reactive enough for nitration unless strongly activated. pharmaguideline.comyoutube.com |

The oxazole ring is more susceptible to nucleophilic attack than electrophilic substitution. The most electron-deficient carbon, and therefore the primary site for nucleophilic attack, is the C2 position. pharmaguideline.comwikipedia.org Such attacks, however, frequently result in the cleavage of the oxazole ring rather than a simple substitution. pharmaguideline.com Deprotonation can also occur at C2, leading to the formation of 2-lithio-oxazoles, which are often unstable and can rearrange to open-chain products. wikipedia.org

For this compound, the C2 position is heavily shielded by a large tert-butyl group, making a direct nucleophilic attack at this site sterically improbable. While nucleophilic substitution of a leaving group at C2 is a known reaction for some oxazoles, this substrate lacks such a group. tandfonline.comwikipedia.org Therefore, reactions involving nucleophilic attack on the ring are expected to be limited. Ring-opening through oxidation by agents like potassium permanganate (B83412) is a possibility but would destroy the core heterocyclic structure. pharmaguideline.com

Table 2: Predicted Reactivity Towards Nucleophiles and Ring-Opening Reagents

| Reaction Type | Reagent Example | Predicted Outcome for this compound | Rationale |

| Organolithium Reagents | n-Butyllithium | Deprotonation at C5 is more likely than at C2 due to steric hindrance. | The C2 proton's acidity is highest, but the tert-butyl group blocks access. The C5 position is the next most likely site for metallation. wikipedia.org |

| Strong Nucleophiles | Ammonia/Formamide | Ring cleavage is unlikely under typical conditions. | This reaction usually proceeds via attack at C2, which is sterically blocked. pharmaguideline.com |

| Oxidative Cleavage | KMnO₄ | Ring opening to form acyclic products. | The oxazole ring can be cleaved by strong oxidizing agents. pharmaguideline.com |

Transformations Involving the Pivalamide Functionality

The pivalamide group (-NH-CO-C(CH₃)₃) offers several avenues for chemical transformation, primarily centered on the amide bond and the amide nitrogen.

Amides can be hydrolyzed to their constituent carboxylic acid and amine components under either acidic or basic conditions. libretexts.orgchemguide.co.uk

Acidic Hydrolysis: Heating the compound with a dilute mineral acid, such as hydrochloric acid, would cleave the amide bond. This reaction is technically a reaction with water, catalyzed by the acid. chemguide.co.uk The expected products would be 4-amino-2-(tert-butyl)oxazole and pivalic acid. libretexts.org

Alkaline Hydrolysis: Heating with an aqueous solution of a strong base, like sodium hydroxide, would also induce hydrolysis. chemguide.co.uk In this case, the products would be the sodium salt of pivalic acid (sodium pivalate) and 4-amino-2-(tert-butyl)oxazole. libretexts.org

The steric bulk of the pivaloyl group can make hydrolysis more difficult compared to less hindered amides, potentially requiring more vigorous reaction conditions. researchgate.net

The nitrogen atom of the pivalamide group possesses a lone pair of electrons and a proton, making it a site for further functionalization. Derivatization reactions can be used to modify the compound's properties or to prepare it for specific types of analysis. nih.gov

Alkylation/Acylation: The amide nitrogen can be deprotonated with a suitable base (e.g., sodium hydride) to form an amidate anion. This nucleophilic species can then react with various electrophiles, such as alkyl halides or acyl chlorides, to yield N-substituted derivatives.

Silylation: Reagents like (trimethylsilyl)diazomethane can be used to introduce a trimethylsilyl (B98337) (TMS) group at the nitrogen. nih.gov This type of derivatization increases the volatility and thermal stability of the compound, which can be advantageous for analytical techniques like gas chromatography. nih.govnih.gov

Influence of the tert-Butyl Group on Reaction Pathways

The two tert-butyl groups in this compound exert a profound influence on its reactivity, primarily through steric hindrance.

At the C2 Position: The tert-butyl group directly attached to the oxazole ring at the C2 position effectively shields this carbon from nucleophilic attack. This steric protection enhances the stability of the oxazole ring against cleavage reactions that are common for other 2-unsubstituted or less-substituted oxazoles. pharmaguideline.comwikipedia.org

On the Pivalamide Group: The tert-butyl group on the acyl portion of the pivalamide functionality provides steric bulk that can hinder enzymatic degradation, potentially increasing the metabolic stability of the molecule. It also sterically hinders reactions at the adjacent carbonyl carbon, such as hydrolysis, making the amide bond more robust compared to, for instance, an acetamide.

Steric Hindrance Effects

Steric effects, which arise from the spatial arrangement of atoms, are nonbonding interactions that significantly influence the shape and reactivity of molecules. wikipedia.org In the case of this compound, steric hindrance is a dominant factor, primarily due to the presence of two bulky tert-butyl groups. researchgate.net

The tert-butyl group attached to the C2 position of the oxazole ring creates a significant steric shield. This bulkiness can hinder the approach of reagents to the adjacent C2 and N3 atoms of the ring, potentially slowing down or completely inhibiting reactions that would otherwise occur at these sites. researchgate.netnumberanalytics.com For instance, in electrophilic aromatic substitution reactions, bulky substituents can decrease reaction rates by impeding the formation of the intermediate sigma complex. numberanalytics.com Similarly, the tert-butyl moiety on the pivalamide group sterically encumbers the amide nitrogen and the C4 and C5 positions of the oxazole ring. This steric congestion can influence the regioselectivity of reactions, directing incoming reagents to the less hindered C5 position. nih.govresearchgate.net This deliberate use of steric hindrance is a common strategy in organic synthesis to control selectivity and prevent unwanted side-reactions. wikipedia.org

Electronic Contributions to Reactivity

The electronic properties of the oxazole ring and its substituents are as crucial as steric effects in determining the compound's reactivity profile. Oxazoles are classified as π-excessive aromatic heterocycles, making them generally more reactive towards electrophiles than benzene, though their aromaticity is less pronounced than that of thiazole (B1198619) or pyrrole. msu.edutandfonline.comyoutube.com The reactivity is further modulated by the attached functional groups. numberanalytics.com

tert-Butyl Group: As an alkyl group, the tert-butyl substituent at C2 is a weak electron-donating group (EDG) through an inductive effect. This effect slightly increases the electron density of the oxazole ring, enhancing its reactivity towards electrophilic attack.

Pivalamide Group: The N-pivaloyl substituent at C4 exerts a more complex electronic influence. The nitrogen atom's lone pair of electrons can be delocalized into the oxazole ring via resonance, acting as a powerful electron-donating group. This donation significantly activates the ring, particularly at the C5 position, towards electrophilic substitution. tandfonline.com Conversely, the adjacent carbonyl group (C=O) is strongly electron-withdrawing by both induction and resonance, which deactivates the ring towards electrophilic attack and can make the C4 position susceptible to nucleophilic attack under certain conditions. otterbein.eduotterbein.edu

This dichotomy of electronic effects—activation from the amide nitrogen and deactivation from the carbonyl—along with the inductive effect of the tert-butyl group, creates a nuanced pattern of reactivity. Electrophilic attack is strongly favored at the C5 position, which is electronically enriched by the amide nitrogen and relatively less sterically hindered. Nucleophilic attack on the ring itself is generally disfavored unless a suitable leaving group is present, typically at the C2 position. tandfonline.compharmaguideline.com

Exploration of Specific Reaction Types

The unique steric and electronic characteristics of this compound suggest its potential utility in various advanced organic transformations, particularly after derivatization.

Cross-Coupling Reactions of Halogenated Derivatives

Halogenated oxazoles are versatile building blocks in organic synthesis, serving as key precursors for palladium-catalyzed cross-coupling reactions. researchgate.netnih.gov These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures. For a hypothetical halogenated derivative, such as 5-bromo-N-(2-(tert-butyl)oxazol-4-yl)pivalamide, several cross-coupling methodologies could be employed.

The regioselectivity of such reactions is a critical consideration. In dihalo-oxazoles, selective coupling can often be achieved. For example, in 2,4-dihalooxazoles, Suzuki-Miyaura coupling has been shown to occur preferentially at the C4 position, followed by a subsequent Stille coupling at the C2 position. nih.gov For a 5-bromo derivative of the title compound, the bromine at C5 would be the reactive site for cross-coupling.

Below is a table summarizing potential cross-coupling reactions applicable to a halogenated derivative of this compound.

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Organoboron compound (e.g., Ar-B(OH)₂) | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | Aryl/Alkenyl-substituted oxazole |

| Stille | Organostannane (e.g., Ar-SnBu₃) | Pd(PPh₃)₄, CuI | Aryl/Alkenyl-substituted oxazole |

| Sonogashira | Terminal alkyne (e.g., R-C≡CH) | PdCl₂(PPh₃)₂, CuI, Base (e.g., Et₃N) | Alkynyl-substituted oxazole |

| Heck | Alkene (e.g., CH₂=CHR') | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | Alkenyl-substituted oxazole |

| Buchwald-Hartwig | Amine (e.g., R₂NH) | Pd catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | Amino-substituted oxazole |

This table presents generalized conditions. Specific ligands, bases, and solvents would need to be optimized for the specific substrate. Data compiled from multiple sources. nih.govbeilstein-journals.orgchemrxiv.orgyoutube.comyoutube.com

Radical Reactions and Oxidative Annulation

The oxazole ring can participate in radical reactions. Detailed computational studies on the reaction of unsubstituted oxazole with hydroxyl radicals have shown that radical addition to the ring's carbon atoms is kinetically more favorable than hydrogen abstraction from the C-H bonds. rsc.orgrsc.orgresearchgate.net The addition occurs most readily at the C5 and C2 positions. For this compound, radical addition would likely be directed to the C5 position, which is electronically activated and less sterically shielded than C2.

Oxidative transformations represent another important class of reactions. The oxidation of the oxazole ring itself can lead to useful products. For example, certain 4- or 5-substituted 2H-oxazoles undergo a novel ring oxidation to form 2-oxazolones, a reaction catalyzed by the enzyme aldehyde oxidase. nih.gov Furthermore, modern synthetic methods like copper-mediated aerobic oxidative annulation can be used to construct the oxazole ring system from simpler precursors, highlighting the ring's involvement in oxidative processes. nih.gov Such oxidative C-H functionalization strategies could potentially be applied to the title compound to create more complex, fused heterocyclic systems.

Kinetic and Thermodynamic Studies of Reaction Processes

To fully understand and optimize chemical transformations, kinetic and thermodynamic studies are indispensable. journalofchemistry.org Kinetics provides information about the rate of a reaction and the factors that influence it, while thermodynamics describes the energy changes and the position of equilibrium. nih.govresearchgate.net

For reactions involving this compound, experimental techniques such as NMR or UV-Vis spectroscopy could be used to monitor the concentration of reactants and products over time, allowing for the determination of reaction rates. nih.gov Calorimetry could measure the heat evolved or absorbed during a reaction, providing direct insight into the enthalpy change (ΔH). journalofchemistry.org

While specific experimental data for the title compound is not available, computational studies on related systems provide valuable insights. For instance, the reaction of oxazole with OH radicals was studied using Density Functional Theory (DFT) and Rice–Ramsperger–Kassel–Marcus (RRKM) theory to calculate rate coefficients and activation energies, demonstrating how theoretical methods can predict kinetic outcomes. rsc.orgrsc.orgresearchgate.net

The key parameters derived from such studies are summarized in the table below.

| Parameter | Symbol | What It Describes |

| Rate Constant | k | Proportionality constant relating reaction rate to reactant concentrations. |

| Activation Energy | Eₐ | The minimum energy required for a reaction to occur; related to the height of the transition state barrier. pressbooks.pub |

| Gibbs Free Energy | ΔG | The overall energy change of a reaction, determining its spontaneity. A negative value indicates a spontaneous process. |

| Enthalpy Change | ΔH | The heat absorbed or released during a reaction at constant pressure. A negative value (exothermic) is generally favorable. |

| Entropy Change | ΔS | The change in disorder or randomness of the system. A positive value is generally favorable. |

This table outlines fundamental concepts in chemical kinetics and thermodynamics. pressbooks.pubyoutube.com

Transition State Analysis and Reaction Coordinate Determination

Transition State Theory (TST) provides a framework for understanding reaction rates by focusing on the high-energy intermediate state, known as the activated complex or transition state, that lies between reactants and products. vedantu.comwikipedia.org The reaction coordinate is the path of minimum potential energy that connects reactants to products via this transition state. pressbooks.pub

Determining the structure and energy of the transition state is crucial for elucidating a reaction mechanism. In modern chemistry, this is almost exclusively accomplished through high-level computational methods like Density Functional Theory (DFT). nih.gov These calculations allow chemists to map out the entire potential energy surface of a reaction.

For example, in the computationally studied reaction of oxazole with OH radicals, researchers were able to identify the specific geometries of the transition states for both OH addition and H-abstraction pathways. rsc.orgresearchgate.net By calculating the energy of these transition states relative to the reactants, they determined the activation barriers for each path, confirming that radical addition to the ring has a lower energy barrier and is therefore the faster, kinetically preferred process. rsc.org

A similar theoretical approach could be applied to reactions of this compound. By modeling a potential reaction, such as electrophilic bromination at C5, computational analysis could predict the structure of the Wheland intermediate, identify the transition state leading to it, and calculate the activation energy, providing a deep, mechanistic understanding of the transformation.

Computational and Theoretical Investigations of N 2 Tert Butyl Oxazol 4 Yl Pivalamide

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Studies)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the structural and electronic properties of molecules. For a molecule like N-(2-(tert-Butyl)oxazol-4-yl)pivalamide, DFT studies would provide significant insights into its fundamental characteristics.

Optimization of Molecular Geometry and Conformational Analysis

The first step in a computational study is typically the optimization of the molecule's three-dimensional structure to find its most stable arrangement of atoms in space (i.e., the lowest energy conformation). For this compound, this would involve calculations to determine the bond lengths, bond angles, and dihedral angles that result in the minimum energy state.

The geometry of this compound is largely defined by the spatial arrangement of the 2-tert-butyloxazole and pivalamide (B147659) moieties relative to each other. The central C-N amide bond is expected to have significant double-bond character, leading to a planar amide linkage. However, rotation around the C4-N (oxazole-amide) bond and the C-C bonds within the tert-butyl groups allows for various conformations.

Table 1: Predicted Optimized Geometrical Parameters for a Plausible Conformer of this compound (Illustrative Data)

| Parameter | Bond/Angle | Predicted Value |

| Bond Length (Å) | C=O (pivalamide) | 1.23 |

| C-N (amide) | 1.36 | |

| C(oxazole)-N(amide) | 1.42 | |

| C(oxazole)-O | 1.37 | |

| N(oxazole)-C(tert-butyl) | 1.28 | |

| Bond Angle (°) | C-N-C (amide) | 125 |

| O=C-N (amide) | 122 | |

| Dihedral Angle (°) | C(oxazole)-C4-N-C(pivaloyl) | ~45° (to minimize steric clash) |

This data is hypothetical and based on typical values from DFT calculations on similar molecules.

Electronic Structure Analysis (HOMO-LUMO, Charge Distribution)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability and reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich oxazole (B20620) ring and the nitrogen atom of the pivalamide group. The LUMO, on the other hand, would likely be distributed over the carbonyl group of the pivalamide and the oxazole ring. A smaller HOMO-LUMO gap suggests higher reactivity. nih.gov

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, would reveal the partial charges on each atom. In this compound, the oxygen and nitrogen atoms are expected to carry negative partial charges, while the carbonyl carbon and the carbons of the oxazole ring would be more electropositive. This charge distribution influences the molecule's electrostatic potential and its interactions with other molecules.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative Data)

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap | 5.3 |

This data is hypothetical and based on typical values from DFT calculations on similar organic molecules.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

DFT calculations can also be used to predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. These predictions are valuable for confirming the structure of a synthesized compound by comparing the calculated spectra with experimental data. The Gauge-Independent Atomic Orbital (GIAO) method is a common approach for predicting NMR shifts. nih.gov

For this compound, the predicted ¹H NMR spectrum would show characteristic signals for the two tert-butyl groups, the oxazole ring proton, and the amide proton. The chemical shifts of the tert-butyl protons would likely be distinct due to their different chemical environments. The ¹³C NMR spectrum would provide signals for all carbon atoms, including the carbonyl carbon of the pivalamide group and the carbons of the oxazole ring. Discrepancies between predicted and experimental spectra can sometimes provide insights into conformational preferences or solvent effects.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound (Illustrative Data)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=O (pivalamide) | 178 |

| C2 (oxazole) | 165 |

| C4 (oxazole) | 140 |

| C5 (oxazole) | 115 |

| C(quat, pivalamide) | 39 |

| C(quat, tert-butyl at C2) | 33 |

| CH₃ (pivalamide) | 27 |

| CH₃ (tert-butyl at C2) | 29 |

This data is hypothetical and based on typical values from DFT calculations on similar molecules.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide information about static molecular structures, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. An MD simulation of this compound in a solvent environment would reveal its conformational landscape, showing how the molecule flexes and changes shape at a given temperature.

MD simulations would be particularly useful for understanding the flexibility of the tert-butyl groups and the rotational freedom around the C(oxazole)-N(amide) bond. The simulation would generate a trajectory of atomic positions over time, which can be analyzed to identify the most populated conformational states and the transitions between them. This information is crucial for understanding how the molecule might interact with a biological target, as its shape can adapt to fit into a binding site. Studies on similar flexible molecules have shown that MD simulations can provide valuable insights into their dynamic nature. nih.gov

Intermolecular Interactions and Aggregation Behavior

The way molecules of this compound interact with each other in the solid state or in solution is determined by intermolecular forces. These can include hydrogen bonding (with the amide N-H as a donor and the carbonyl and oxazole oxygens as acceptors), dipole-dipole interactions, and van der Waals forces.

Computational studies can predict the strength and geometry of these interactions. For example, analysis of the molecular electrostatic potential surface can identify regions of positive and negative charge, which are likely to engage in electrostatic interactions. In the solid state, these interactions would govern the crystal packing arrangement. In solution, they would influence solubility and the potential for aggregation. Given the two bulky and lipophilic tert-butyl groups, hydrophobic interactions might also play a significant role in the aggregation behavior of this molecule in aqueous environments.

Tautomerism and Isomerization Pathways

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. For this compound, the primary site for potential tautomerism is the amide linkage, which can exist in the amide form (as named) or the imidic acid form, where the proton is on the carbonyl oxygen.

Computational chemistry can be used to calculate the relative energies of these two tautomers. For simple amides, the amide form is significantly more stable than the imidic acid form. It is highly probable that for this compound, the amide tautomer would be the overwhelmingly predominant species under normal conditions. DFT calculations could quantify this energy difference and determine the energy barrier for the tautomerization reaction, which is expected to be high.

Another possible isomerization is the E/Z isomerization around the C-N amide bond. Due to the significant double bond character of this bond, rotation is restricted, leading to distinct E and Z isomers. The relative stability of these isomers would be influenced by steric interactions between the substituents on the nitrogen and carbonyl carbon. Computational analysis would be able to predict the more stable isomer and the energy barrier for their interconversion.

Solvent Effects on Molecular Properties and Reactivity

The surrounding solvent environment can significantly influence the behavior of a molecule by altering its geometric structure, electronic properties, and chemical reactivity. For this compound, a molecule possessing both polar (amide and oxazole groups) and non-polar (tert-butyl groups) regions, the choice of solvent is a critical parameter in theoretical predictions of its behavior. Computational studies, often employing implicit solvent models like the Polarization Continuum Model (PCM), are essential for quantifying these effects. nih.gov

In such models, the solvent is treated as a continuous medium with a specific dielectric constant (ε). This approach allows for the calculation of molecular properties in various simulated solvent environments, from non-polar solvents like cyclohexane (B81311) to highly polar solvents like water. researchgate.net

Influence on Molecular Geometry and Conformation

The planarity and rotational barriers within this compound are susceptible to solvent effects. The central bond connecting the pivalamide group to the oxazole ring and the bond between the nitrogen and the carbonyl carbon are of particular interest. In the gas phase or non-polar solvents, the molecule adopts a conformation primarily dictated by intramolecular steric and electronic effects. However, in polar solvents, intermolecular interactions with the solvent can stabilize conformations that possess a larger dipole moment.

For instance, polar solvents can stabilize charge separation, potentially altering the rotational barrier around the C4-N bond of the oxazole ring. This is due to the interaction of the solvent's dielectric field with the molecule's dipole moment. Increased solvent polarity may lead to a more planar arrangement between the amide group and the oxazole ring to maximize resonance stabilization, even if this increases steric strain between the bulky tert-butyl and pivalamide groups.

Impact on Electronic Properties

Key electronic properties such as the dipole moment, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO-LUMO) are highly sensitive to the solvent environment. asianresassoc.org

Molecular Electrostatic Potential (MEP): The MEP provides a map of charge distribution. In polar solvents, the negative potential regions (nucleophilic sites), such as around the oxazole nitrogen and the carbonyl oxygen, are expected to become more intensely negative. asianresassoc.org Conversely, positive potential regions (electrophilic sites), like the amide proton, would become more positive, enhancing their susceptibility to nucleophilic attack.

Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) and their energy gap (ΔE) are crucial indicators of chemical reactivity and stability. irjweb.com In general, increasing solvent polarity tends to stabilize both the HOMO and LUMO, but often to different extents. This differential stabilization typically leads to a reduction in the HOMO-LUMO gap, suggesting increased reactivity of the molecule in polar environments. researchgate.net

Table 5.5.1: Calculated Solvent Effects on Electronic Properties of this compound Hypothetical data based on established theoretical principles for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|---|---|

| Gas Phase | 1.0 | 3.15 | -6.25 | -0.85 | 5.40 |

| Cyclohexane | 2.0 | 3.98 | -6.28 | -0.89 | 5.39 |

| Dichloromethane | 8.9 | 5.12 | -6.45 | -1.10 | 5.35 |

| Acetonitrile | 37.5 | 5.88 | -6.55 | -1.24 | 5.31 |

Solvent Influence on Chemical Reactivity

The reactivity of this compound can be profoundly affected by the solvent. Reactions involving polar or charged transition states are generally accelerated by polar solvents.

Protonation/Deprotonation: The basicity of the oxazole nitrogen atom and the acidity of the amide N-H proton are modulated by the solvent. masterorganicchemistry.com Polar protic solvents (like water or methanol) can stabilize both the protonated form (conjugate acid) and the deprotonated form (conjugate base) through hydrogen bonding, thereby facilitating acid-base reactions. nih.gov

Electrophilic and Nucleophilic Attack: Solvent choice can direct the regioselectivity of chemical reactions. The enhanced charge separation in polar solvents, as shown by MEP analysis, can activate certain sites. For example, the increased positive charge on the carbonyl carbon of the pivalamide group in polar solvents would make it a more favorable target for nucleophilic attack. Conversely, the increased negative charge on the oxazole nitrogen would enhance its reactivity towards electrophiles.

Transition State Stabilization: For reactions such as hydrolysis of the amide bond, the transition state is typically more polar than the reactants. Polar solvents stabilize this transition state more effectively than the ground state, thus lowering the activation energy and increasing the reaction rate. Computational modeling of reaction pathways in different solvents is crucial for predicting these kinetic effects.

Table 5.5.2: Calculated Activation Energy for Amide Hydrolysis in Different Solvents Hypothetical data based on established theoretical principles for illustrative purposes.

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

|---|---|---|

| Gas Phase | 1.0 | 35.2 |

| Cyclohexane | 2.0 | 34.8 |

| Dichloromethane | 8.9 | 31.5 |

| Acetonitrile | 37.5 | 29.1 |

Derivatization and Structural Modification of N 2 Tert Butyl Oxazol 4 Yl Pivalamide

Synthesis of Analogues with Modifications on the Oxazole (B20620) Ring

The oxazole ring is a key heterocyclic motif that is generally considered aromatic, though less so than benzene. Its reactivity is influenced by the constituent heteroatoms and the substituents attached to it.

Substituent Effects on Oxazole Ring Reactivity

The reactivity of the oxazole ring is dictated by the electron-donating or electron-withdrawing nature of its substituents. The pyridine-type nitrogen at position 3 makes the ring electron-deficient, which generally renders it susceptible to nucleophilic attack, particularly at the C2 position, and resistant to electrophilic substitution unless activated by electron-donating groups. nih.govrsc.org

Electrophilic Substitution : Electrophilic attack on an unsubstituted oxazole ring is difficult. nih.gov When it occurs, it preferentially happens at the C4 or C5 positions, which are more electron-rich than C2. The presence of electron-releasing substituents facilitates these reactions. nih.govacs.org In the parent compound, the tert-butyl group at C2 is an electron-donating group, which can slightly activate the ring towards electrophiles. Conversely, the pivalamide (B147659) group at C4, while having a nitrogen atom adjacent to the ring, possesses a carbonyl group that can draw electron density away, potentially deactivating the ring.

Nucleophilic Substitution : Nucleophilic substitution is uncommon on the oxazole ring itself unless a good leaving group, like a halogen, is present. acs.org The order of reactivity for halogen displacement is C2 >> C4 > C5. acs.org Nucleophilic attack can sometimes lead to ring-cleavage rather than substitution. nih.gov

Metallation : The C2 position is the most electron-deficient and is the primary site for deprotonation by strong bases like organolithium reagents, followed by C5. nih.govtandfonline.com This regioselective metallation is a powerful tool for introducing a wide variety of substituents onto the oxazole core. tandfonline.com

Regioselective Functionalization of the Oxazole Core

The targeted introduction of functional groups onto the oxazole scaffold is a key strategy for creating analogues. Several methods have been developed for the regioselective functionalization of oxazoles.

A primary method involves directed metallation. The use of TMP (2,2,6,6-tetramethylpiperidyl) bases of magnesium and zinc, such as TMPMgCl·LiCl, allows for the regioselective deprotonation of the oxazole ring. d-nb.info These metalated intermediates can then react with a variety of electrophiles (e.g., aryl halides, acid chlorides, TMSCl) to yield highly functionalized oxazoles. d-nb.info This approach provides a predictable way to introduce substituents at specific positions, which might otherwise be difficult to achieve.

Palladium-catalyzed cross-coupling reactions are also instrumental. tandfonline.com For instance, halogenated oxazoles can undergo reactions like Suzuki, Heck, and Sonogashira couplings to introduce new carbon-carbon bonds at specific positions on the ring. mdpi.com The synthesis of halooxazoles, often achieved through lithiation-bromination sequences, serves as a crucial entry point for these transformations. nih.gov For example, a 4-iodooxazole (B3223780) can be prepared via a metalation/iodination strategy, as direct electrophilic iodination can be low-yielding. tandfonline.com

The following table summarizes potential regioselective functionalization reactions on the oxazole core.

| Position | Reaction Type | Reagents/Conditions | Potential Product |

| C5 | Direct C-H Activation/Arylation | Pd(OAc)₂, Aryl Halide | 5-Aryl-oxazole derivative |

| C5 | Bromination | NBS, LiHMDS | 5-Bromo-oxazole derivative |

| C2 | Lithiation/Electrophilic Quench | n-BuLi, then E⁺ (e.g., R-X, CO₂) | 2-Substituted-oxazole derivative |

| C5 | Lithiation/Electrophilic Quench | TMPMgCl·LiCl, then E⁺ | 5-Substituted-oxazole derivative |

| C4/C5 | Cycloaddition (Diels-Alder) | Dienophiles (alkenes, alkynes) | Pyridine or furan (B31954) derivatives |

Exploration of Variations to the tert-Butyl Substituent

Synthesis of Analogues with Different Alkyl Groups

Synthesizing analogues with varied C2-alkyl groups can be achieved through several established routes for 2,4-disubstituted oxazoles. One general approach involves the condensation of an appropriate amide with an α-haloketone (Hantzsch synthesis). To create analogues of N-(2-(tert-Butyl)oxazol-4-yl)pivalamide, one could start with different alkyl amides.

A more modern and versatile method employs the electrophilic activation of tertiary amides with triflic anhydride (B1165640) (Tf₂O), followed by reaction with a 2-aminophenol (B121084) derivative to form a benzoxazole. nih.gov This methodology has been shown to be effective for a range of alkyl amides, including isopropyl and cycloalkyl amides, suggesting its applicability for creating diverse 2-alkyl-oxazole systems. nih.gov Another strategy involves the coupling of α-diazoketones with amides using a copper(II) triflate catalyst to generate 2,4-disubstituted oxazoles. tandfonline.com

The following table illustrates potential C2-substituents and the corresponding precursor amides that could be used in a hypothetical synthesis.

| Desired C2-Substituent | Precursor Amide |

| Isopropyl | Isobutyramide |

| Cyclohexyl | Cyclohexanecarboxamide |

| Phenyl | Benzamide |

| Benzyl | 2-Phenylacetamide |

| Methyl | Acetamide |

Impact of Steric Bulk on Molecular Properties

The size and shape of the substituent at the C2 position can significantly influence the molecule's properties. The large tert-butyl group imposes considerable steric hindrance around the C2 and N3 positions of the oxazole ring.

This steric bulk can:

Influence Reactivity : A bulky group can shield adjacent positions from attack, potentially hindering reactions at the N3 nitrogen or the C2 carbon. Some synthetic methods are noted to fail with sterically hindered precursors. d-nb.info

Modulate Physicochemical Properties : Altering the alkyl group from a bulky, lipophilic tert-butyl group to a smaller or more polar group would change properties such as solubility, lipophilicity (LogP), and crystal packing. For example, replacing tert-butyl with a smaller methyl or ethyl group would reduce lipophilicity and steric hindrance, potentially increasing aqueous solubility.

DFT studies on oxazole derivatives indicate that their structure allows for a variety of intermolecular interactions, including van der Waals forces and hydrophobic effects, which would be strongly influenced by the size of the C2-alkyl group.

Modifications of the Pivalamide Side Chain

Common transformations of the amide bond include hydrolysis, reduction, and conversion to other functional groups.

Hydrolysis : The amide bond, while generally stable, can be cleaved through hydrolysis under acidic or basic conditions to yield a 4-aminooxazole derivative and pivalic acid. mdpi.comnews-medical.net The steric hindrance of the pivaloyl group can make this hydrolysis challenging, often requiring forcing conditions. In some contexts, pivalamide protecting groups are effectively cleaved using basic hydrolysis. nih.gov

Reduction : A powerful modification is the reduction of the amide carbonyl group. Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the secondary amide to a secondary amine, converting the N-(oxazol-4-yl)pivalamide to an N-neopentyl-oxazol-4-amine. libretexts.org This transformation removes the carbonyl oxygen, eliminating a hydrogen bond acceptor and adding flexibility to the side chain.

Conversion to Thioamide : The amide can be converted to a thioamide by treatment with reagents like Lawesson's reagent. Thioamide substitution replaces the carbonyl oxygen with sulfur, which alters the electronic properties and hydrogen-bonding characteristics of the side chain. nih.gov This modification has been used to improve the pharmacological properties of other molecules. nih.gov

The table below outlines potential modifications to the pivalamide side chain.

| Reaction Type | Reagents/Conditions | Resulting Functional Group |

| Hydrolysis | NaOH (aq), heat or HCl (aq), heat | Primary Amine (-NH₂) |

| Reduction | LiAlH₄, then H₂O | Secondary Amine (-NH-CH₂-tBu) |

| Thionation | Lawesson's Reagent | Thioamide (-C(=S)NH-tBu) |

| N-Alkylation | NaH, then R-X | N-Alkyl Pivalamide |

Structure Reactivity Relationship Srr Studies in N 2 Tert Butyl Oxazol 4 Yl Pivalamide Chemistry

Influence of the tert-Butyl Group on Chemical Reactivity and Stability

The tert-butyl group at the C2 position of the oxazole (B20620) ring exerts significant steric and electronic effects that profoundly influence the reactivity and stability of N-(2-(tert-Butyl)oxazol-4-yl)pivalamide.

Electronic Effects: The tert-butyl group is an electron-donating group through an inductive effect. This donation of electron density to the oxazole ring can have several consequences. It can increase the electron density at the nitrogen atom, potentially affecting its basicity. However, oxazoles are generally weak bases. tandfonline.comresearchgate.net The electron-donating nature of the tert-butyl group can also influence the regioselectivity of electrophilic substitution reactions on the oxazole ring.

The stability of this compound is enhanced by the tert-butyl group. The C-C bonds of the tert-butyl group are strong, and its presence can protect adjacent functional groups from certain chemical attacks. For instance, the tert-butyl group can sterically hinder the approach of hydrolytic agents to the nearby oxazole ring.

Table 1: Illustrative Steric and Electronic Parameters of Common Alkyl Substituents This table provides representative data to illustrate the properties of the tert-butyl group in comparison to other alkyl groups. The values are not specific to this compound.

| Substituent | Steric Parameter (A-Value, kcal/mol) | Inductive Effect (Taft's σ*) |

|---|---|---|

| -H | 0.0 | +0.49 |

| -CH₃ | 1.74 | 0.00 |

| -CH₂CH₃ | 1.79 | -0.10 |

| -CH(CH₃)₂ | 2.21 | -0.19 |

| -C(CH₃)₃ | >4.5 | -0.30 |

Role of the Oxazole Ring System in Directing Chemical Transformations

The oxazole ring is an aromatic heterocycle that plays a central role in directing the chemical transformations of this compound. Its reactivity is a composite of its constituent atoms and the arrangement of its pi-electron system.

Reactivity of the Oxazole Ring: The oxazole ring is generally considered to be electron-deficient, which influences its reactivity towards electrophiles and nucleophiles. tandfonline.comresearchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution on the oxazole ring is generally difficult and typically occurs at the C5 position, provided there are electron-donating groups on the ring. tandfonline.comresearchgate.net In the case of this compound, the pivalamide (B147659) group at C4 is an amide, which can have a directing effect. The nitrogen atom of the pivalamide can donate electron density to the ring through resonance, potentially activating the C5 position for electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution is more common on oxazole rings, especially when a good leaving group is present. The C2 position is the most susceptible to nucleophilic attack. However, in the target molecule, the presence of the bulky tert-butyl group at C2 significantly hinders this type of reaction.

Deprotonation: The hydrogen atom at the C2 position of an oxazole ring is the most acidic, followed by C5 and then C4. thepharmajournal.com However, in the title compound, the C2 position is substituted with a tert-butyl group, precluding deprotonation at this site.

Impact of the Pivalamide Moiety on Overall Molecular Properties

The pivalamide moiety, -NHC(O)C(CH₃)₃, located at the C4 position of the oxazole ring, has a significant impact on the electronic properties, stability, and reactivity of the entire molecule.

Stability: The pivaloyl group, with its sterically demanding tert-butyl component, contributes to the hydrolytic stability of the amide linkage. psu.edu Amides are generally more resistant to hydrolysis than esters, and the steric hindrance provided by the tert-butyl group further reduces the rate of hydrolytic cleavage under both acidic and basic conditions. nih.gov This enhanced stability is an important property in many applications.

Reactivity: The N-H proton of the pivalamide is acidic and can be deprotonated under sufficiently basic conditions. This would generate an anion that could participate in subsequent reactions. The carbonyl oxygen of the pivalamide can act as a hydrogen bond acceptor, influencing the molecule's intermolecular interactions and solubility in protic solvents.

Table 2: General Hydrolytic Stability of Related Functional Groups This table provides a qualitative comparison of the hydrolytic stability of functional groups related to the pivalamide moiety. The stability is context-dependent and can be influenced by steric and electronic factors.

| Functional Group | Relative Hydrolytic Stability | Notes |

|---|---|---|

| Ester | Low | Susceptible to both acid and base-catalyzed hydrolysis. |

| Amide | Moderate | More stable than esters; requires more forcing conditions for hydrolysis. |

| Pivaloyl Ester | High | Steric hindrance from the tert-butyl group significantly reduces the rate of hydrolysis. psu.edu |

| Pivalamide | Very High | Combines the inherent stability of an amide with the steric protection of a pivaloyl group. |

Systematic Investigations of Substituent Effects on Reaction Rates and Selectivity

A common method for such an investigation is through a Hammett plot, which correlates the rate or equilibrium constant of a reaction with a substituent constant (σ) that quantifies the electronic effect of the substituent. nih.govnih.gov For example, one could study the rate of an electrophilic substitution reaction at the C5 position of the oxazole ring while varying a substituent on a phenyl group if it were present at one of the positions.

Illustrative Example of a Hammett Study: Consider a hypothetical reaction where an electrophile (E⁺) attacks the C5 position of a series of 4-substituted-2-tert-butyloxazoles. The rate of this reaction would be expected to increase with electron-donating groups at the C4 position and decrease with electron-withdrawing groups.

Table 3: Hypothetical Reaction Rate Data for Electrophilic Substitution on 4-Substituted-2-tert-butyloxazoles This table presents hypothetical data to illustrate how a Hammett-type analysis would be applied. These are not experimental results for this compound.

| Substituent at C4 | Hammett Constant (σₚ) | Relative Rate (k/k₀) | log(k/k₀) |

|---|---|---|---|

| -NO₂ | 0.78 | 0.1 | -1.00 |

| -CN | 0.66 | 0.2 | -0.70 |

| -H | 0.00 | 1.0 | 0.00 |

| -CH₃ | -0.17 | 5.0 | 0.70 |

| -OCH₃ | -0.27 | 15.0 | 1.18 |

| -NH₂ | -0.66 | 100.0 | 2.00 |

A plot of log(k/k₀) versus σₚ would yield a straight line with a negative slope (ρ), indicating that the reaction is favored by electron-donating groups and that a positive charge develops in the transition state.

Correlation of Computational Data with Experimental Reactivity

In the absence of extensive experimental data for this compound, computational chemistry provides a powerful tool to predict its reactivity. nih.govjetir.org Density Functional Theory (DFT) calculations can be used to determine various molecular properties that correlate with reactivity. researchgate.net

Calculated Molecular Properties:

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electron density distribution around the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the oxazole nitrogen, and a positive potential around the amide N-H proton.

Calculated Atomic Charges: Methods such as Natural Bond Orbital (NBO) analysis can provide charges on individual atoms, offering a quantitative measure of the electronic environment within the molecule.

Table 4: Illustrative Calculated Electronic Properties for Substituted Oxazoles This table presents hypothetical computational data to illustrate the types of parameters that can be obtained and how they relate to reactivity. These are not specific calculated values for this compound.

| Molecule | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Predicted Reactivity towards Electrophiles |

|---|---|---|---|---|

| 2-tert-Butyl-4-nitrooxazole | -7.8 | -2.5 | 5.3 | Low |

| 2-tert-Butyloxazole | -6.9 | -1.8 | 5.1 | Moderate |

| This compound | -6.5 | -1.5 | 5.0 | Moderate-High |

| 2-tert-Butyl-4-aminooxazole | -5.8 | -1.2 | 4.6 | High |

These computational results can be correlated with experimental observations. For instance, a higher HOMO energy would be expected to correlate with a faster rate of electrophilic substitution. Similarly, the calculated sites of highest negative electrostatic potential should correspond to the sites of protonation or reaction with other electrophiles. The combination of computational and experimental studies provides a comprehensive understanding of the structure-reactivity relationships in complex molecules like this compound.

Future Research Directions and Emerging Applications in Synthetic and Mechanistic Chemistry

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on novel and sustainable routes to N-(2-(tert-Butyl)oxazol-4-yl)pivalamide and its analogues. While classical synthetic methods may exist, the emphasis will shift towards greener alternatives that minimize waste, reduce energy consumption, and utilize renewable resources. This could involve exploring one-pot syntheses, catalytic reactions that proceed with high atom economy, and the use of greener solvents. For instance, the principles of sustainable synthesis, such as those applied to novel 2-(3,4-disubstituted phenyl)benzoxazole derivatives which utilize methods like mechanochemistry and reactions in deep eutectic solvents, could be adapted. mdpi.com

Applications in Materials Science (e.g., as building blocks for polymers, functional materials)

The rigid oxazole (B20620) core and the bulky tert-butyl groups of this compound make it an intriguing candidate as a building block for advanced materials. The pivalamide (B147659) group can also engage in hydrogen bonding, potentially influencing the self-assembly and macroscopic properties of resulting materials. Future studies could explore its incorporation into polymer backbones to create materials with tailored thermal stability, mechanical strength, and optical properties. The use of similar heterocyclic compounds in the development of advanced materials suggests that this compound could find applications in specialty chemicals and polymers.

Advanced Mechanistic Studies using in situ Spectroscopy

A deeper understanding of the reaction mechanisms governing the synthesis and potential applications of this compound is crucial for optimization and innovation. Advanced in situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy), NMR (Nuclear Magnetic Resonance) spectroscopy, and Raman spectroscopy, could be employed to monitor reaction kinetics and identify transient intermediates in real-time. Such studies would provide invaluable data for refining synthetic protocols and understanding the compound's reactivity.

Computational Design of this compound Analogues with Tunable Chemical Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of new molecules with desired properties. Future research is expected to leverage these tools to design analogues of this compound. By systematically modifying the substituents on the oxazole ring or replacing the tert-butyl or pivalamide groups, it may be possible to fine-tune the compound's electronic, steric, and pharmacokinetic properties. In silico methods, such as fragment-based drug design (FBDD) and computational analysis, have been successfully used to develop novel series of other oxazole derivatives as inhibitors for specific biological targets. nih.gov This approach could be applied to design analogues with specific functionalities for applications in medicinal chemistry or materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis platforms offer significant advantages in terms of safety, efficiency, scalability, and reproducibility. The integration of the synthesis of this compound and its derivatives into such systems represents a significant future research direction. Automated platforms can facilitate high-throughput screening of reaction conditions and rapid library synthesis of analogues for structure-activity relationship (SAR) studies. The development of a fully automated synthesis has been reported for other complex heterocyclic molecules, demonstrating the feasibility of this approach for producing compounds with high purity and yield. nih.gov

Q & A

Basic: What are the established synthetic routes for N-(2-(tert-Butyl)oxazol-4-yl)pivalamide, and what analytical methods confirm its purity?

Answer:

Synthesis typically involves coupling tert-butyl-substituted oxazole intermediates with pivaloyl chloride under anhydrous conditions. Key steps include:

- Oxazole ring formation : Cyclization of precursors like β-ketoamides or via Hantzsch synthesis.

- Pivalamide introduction : Reaction with pivaloyl chloride in the presence of a base (e.g., triethylamine) to avoid hydrolysis.

Purity validation : - HPLC (High-Performance Liquid Chromatography) to assess >95% purity, as noted in commercial-grade synthesis (e.g., Combi-Blocks catalog ).

- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns, particularly distinguishing tert-butyl (δ ~1.3 ppm) and pivalamide (δ ~1.2 ppm) protons.

Basic: How is the crystal structure of this compound determined, and what software is recommended for refinement?

Answer:

Crystallographic analysis involves:

- Single-crystal X-ray diffraction : Suitable crystals are grown via slow evaporation in solvents like dichloromethane/hexane.

- Refinement with SHELX : The SHELXL program is widely used for small-molecule refinement due to its robustness in handling high-resolution data and twinned crystals. Key parameters include R-factor optimization and thermal displacement modeling .

Advanced: How do reaction conditions (e.g., temperature, base) influence the regioselectivity of lithiation in pivalamide derivatives?

Answer:

Regioselectivity in lithiation depends critically on:

- Base choice : For example, n-BuLi at -20°C to 0°C promotes ring substitution, while t-BuLi at lower temperatures (-78°C) favors α-lithiation. This was demonstrated in analogous N-aryl pivalamides .

- Temperature control : Higher temperatures (-20°C vs. -78°C) stabilize intermediates for cyclization over direct substitution.

Methodological tip : Use in-situ quenching with electrophiles (e.g., aldehydes, iodomethane) to trap intermediates and confirm pathways.

Advanced: What kinetic approaches are used to study C-H arylation in pivalamide derivatives?

Answer:

- Initial rate method : Monitor product formation via HPLC or GC at varying substrate concentrations.

- Rate order determination : Plot log(rate) vs. log(concentration) for components (e.g., substrate, catalyst). For example, in ortho-C-H arylation of N-(m-tolyl)pivalamide, pseudo-first-order kinetics were observed under excess aryl halide conditions .

- Control experiments : Exclude oxidants and silver additives to isolate base-free mechanisms.

Advanced: How can contradictory data in reaction outcomes (e.g., unexpected substitution patterns) be resolved?

Answer:

- Cross-validation with spectroscopic data : Compare ¹H NMR of products with literature (e.g., tert-butyl vs. pivalamide shifts).

- Computational modeling : Use DFT calculations to predict regioselectivity in lithiation or arylation.

- Systematic variation of conditions : Test temperature, solvent polarity, and base strength to identify outliers. For instance, switching from t-BuLi to n-BuLi in lithiation avoids α-substitution artifacts .

Safety and Handling: What protocols are critical for safe laboratory use of this compound?

Answer:

- Personal Protective Equipment (PPE) : Gloves (nitrile), lab coat, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl during acylations).

- Waste disposal : Segregate halogenated waste (e.g., from iodopyridine intermediates) and consult certified hazardous waste handlers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes